molecular formula C22H24O4 B14353943 2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane CAS No. 92720-85-9

2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane

Cat. No.: B14353943
CAS No.: 92720-85-9
M. Wt: 352.4 g/mol
InChI Key: BGJIVKAFOVRNNS-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its two methoxy groups and two phenylethenyl groups attached to the dioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One possible route could involve the reaction of 2,5-dimethoxy-1,4-dioxane with phenylacetylene in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, would need to be optimized to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction routes as in the laboratory. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions might involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound might be studied for its biological activity or interactions with biological molecules.

    Medicine: Potential medicinal properties could be explored, such as its effects on specific biological pathways.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism by which 2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-1,4-dioxane: Lacks the phenylethenyl groups.

    2,5-Diphenyl-1,4-dioxane: Lacks the methoxy groups.

    1,4-Dioxane: The parent compound without any substituents.

Uniqueness

2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane is unique due to the presence of both methoxy and phenylethenyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct properties compared to similar compounds.

Properties

CAS No.

92720-85-9

Molecular Formula

C22H24O4

Molecular Weight

352.4 g/mol

IUPAC Name

2,5-dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane

InChI

InChI=1S/C22H24O4/c1-23-21(15-13-19-9-5-3-6-10-19)17-26-22(24-2,18-25-21)16-14-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3

InChI Key

BGJIVKAFOVRNNS-UHFFFAOYSA-N

Canonical SMILES

COC1(COC(CO1)(C=CC2=CC=CC=C2)OC)C=CC3=CC=CC=C3

Origin of Product

United States

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